
Cyclotetracosa-1,5,13,17-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotetracosa-1,5,13,17-tetraene is a cyclic hydrocarbon with the molecular formula C24H40 It is characterized by the presence of four double bonds within a 24-carbon ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetracosa-1,5,13,17-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of a Wittig reaction to form the double bonds, followed by a ring-closing metathesis to create the cyclic structure. The reaction conditions often require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Cyclotetracosa-1,5,13,17-tetraene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
Cyclotetracosa-1,5,13,17-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclic hydrocarbons and the effects of ring strain.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of cyclotetracosa-1,5,13,17-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific pathways and targets depend on the nature of the derivatives and the context of their use.
類似化合物との比較
Cyclotetracosa-1,5,13,17-tetraene can be compared with other cyclic hydrocarbons, such as cycloocta-1,3,5,7-tetraene and cyclododeca-1,5,9-triene While these compounds share similar structural features, this compound is unique due to its larger ring size and the presence of four double bonds
List of Similar Compounds
- Cycloocta-1,3,5,7-tetraene
- Cyclododeca-1,5,9-triene
特性
CAS番号 |
65810-03-9 |
|---|---|
分子式 |
C24H40 |
分子量 |
328.6 g/mol |
IUPAC名 |
cyclotetracosa-1,5,13,17-tetraene |
InChI |
InChI=1S/C24H40/c1-2-4-6-8-10-12-14-16-18-20-22-24-23-21-19-17-15-13-11-9-7-5-3-1/h1-2,7,9,16,18,23-24H,3-6,8,10-15,17,19-22H2 |
InChIキー |
NBMYWFFAOZCQTO-UHFFFAOYSA-N |
正規SMILES |
C1CCCC=CCCC=CCCCCCCC=CCCC=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


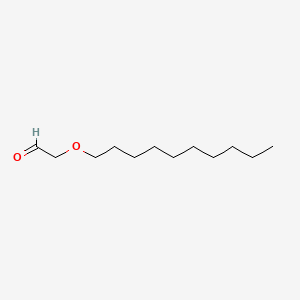
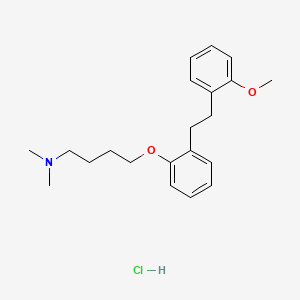
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)


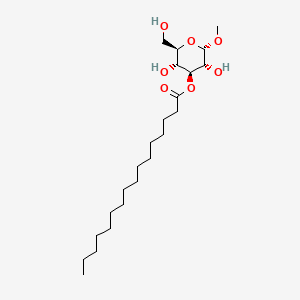
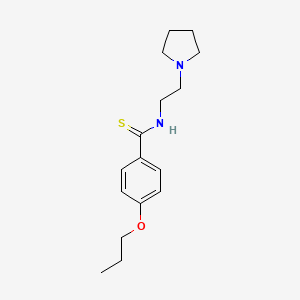
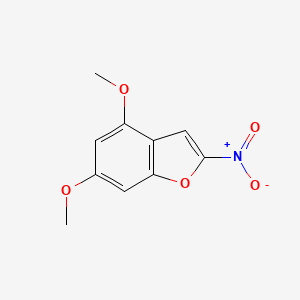
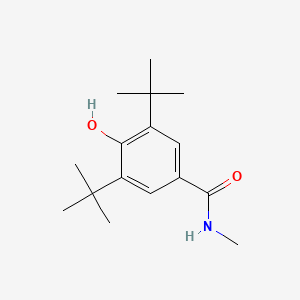
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
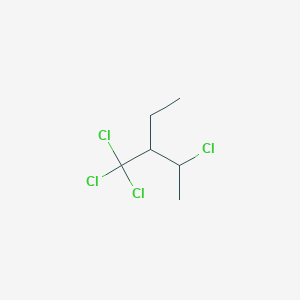

![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)

